molecular formula C26H25FN4O3 B2403769 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396750-41-6

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2403769
CAS RN: 1396750-41-6
M. Wt: 460.509
InChI Key: DTNUDVVPHFVPER-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O3 and its molecular weight is 460.509. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist explored for insomnia treatment. The compound undergoes extensive metabolism, with the majority excreted via feces and minor amounts through urine. Its principal circulating components in plasma are SB-649868 and its metabolite, M98, resulting from oxidation of the benzofuran ring and subsequent rearrangement. The study reveals insights into the drug's metabolic pathways, crucial for understanding its pharmacokinetics and pharmacodynamics (Renzulli et al., 2011).

Antimicrobial Screening

Compounds integrating pyrazole and benzofuran moieties have shown promising results in antimicrobial screening. The synthesis and characterization of compounds with these moieties have been studied, exhibiting significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings highlight the potential of these compounds in antimicrobial therapy (Idrees et al., 2020), (Mekky & Sanad, 2020), (Idrees, Kola, & Siddiqui, 2019).

Molecular Interaction and Structure-Activity Relationship

The molecular interaction of pyrazole derivatives with receptors, such as the CB1 cannabinoid receptor, has been a subject of research. Structural analogues of these compounds show potent and selective antagonistic properties. Studies involving conformational analysis, superimposition models, and 3D-QSAR models have provided insights into the binding interactions and steric effects of these compounds on receptors. This research is pivotal for drug design and understanding receptor-ligand interactions (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3/c1-30-22(15-21(29-30)18-6-8-20(27)9-7-18)25(32)28-16-17-10-12-31(13-11-17)26(33)24-14-19-4-2-3-5-23(19)34-24/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNUDVVPHFVPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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